4-(2,4,6-Trichlorophenoxy)butan-1-ol
Overview
Description
4-(2,4,6-Trichlorophenoxy)butan-1-ol is an organic compound belonging to the class of aryl ethers. It consists of a butyl chain (butan-1-ol) attached to a chlorinated aromatic ring (2,4,6-trichlorophenoxy).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trichlorophenoxy)butan-1-ol typically involves the reaction of 2,4,6-trichlorophenol with butan-1-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trichlorophenoxy)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(2,4,6-trichlorophenoxy)butan-1-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted phenoxybutanols.
Scientific Research Applications
4-(2,4,6-Trichlorophenoxy)butan-1-ol has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including antidepressants.
Industry: Utilized in the detection of pesticides and other chemicals in food and soil samples.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trichlorophenoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the butyl chain contribute to its reactivity and potential biological effects. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trichlorophenoxyacetic acid (2,4,6-T)
- 2,4-Dichlorophenoxyacetic acid (2,4-D)
- 4-Chlorophenoxyacetic acid (4-CPA)
Uniqueness
4-(2,4,6-Trichlorophenoxy)butan-1-ol is unique due to its specific structure, which combines a chlorinated aromatic ring with a butyl chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-(2,4,6-trichlorophenoxy)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl3O2/c11-7-5-8(12)10(9(13)6-7)15-4-2-1-3-14/h5-6,14H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPSHXAYWTWVEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OCCCCO)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401590 | |
Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219313-00-5 | |
Record name | 4-(2,4,6-trichlorophenoxy)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20401590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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